3-Aminophenylboronic Acid Hemisulfate

描述

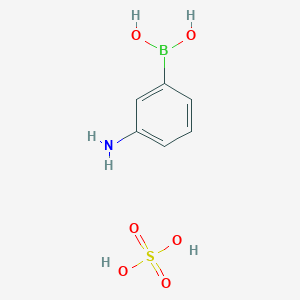

间氨基苯硼酸是一种有机化合物,属于苯胺和取代苯胺类。它包含一个氨基苯部分和一个硼酸基团。 该化合物以其独特的化学性质及其在化学、生物学和医学等各个领域的应用而闻名 .

准备方法

合成路线和反应条件

间氨基苯硼酸可以通过多种方法合成。 一种常见的方法是将3-硝基苯硼酸与还原剂(如钯碳(Pd/C))在氢气下反应,生成间氨基苯硼酸 . 另一种方法是使用硼酸衍生物和胺化反应将氨基引入苯环 .

工业生产方法

间氨基苯硼酸的工业生产通常涉及使用与上述类似的方法进行大规模合成。 该工艺针对更高的收率和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术 .

化学反应分析

反应类型

间氨基苯硼酸经历各种类型的化学反应,包括:

氧化: 氨基可以被氧化形成亚硝基或硝基衍生物。

还原: 硝基可以被还原成氨基。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾(KMnO₄)和过氧化氢(H₂O₂)。

还原: 还原剂如硼氢化钠(NaBH₄)和钯催化剂存在下的氢气(H₂)通常被使用。

主要产物

氧化: 亚硝基和硝基衍生物。

还原: 氨基衍生物。

取代: 取决于偶联配体的各种取代芳香族化合物.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₄B₂N₂O₈S

- Molecular Weight : Approximately 367.94 g/mol

- Appearance : White crystalline powder, soluble in water

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

APB-HS is widely used as a reagent in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction is catalyzed by palladium complexes, allowing for the efficient synthesis of complex organic molecules with high regioselectivity .

Functionalization of Polymers

The boronic acid group in APB-HS can be further functionalized to create boronate-functionalized monomers. These monomers are crucial for preparing high-quality polymer films with desirable properties for various applications, including electronics and coatings.

| Application Area | Specific Use |

|---|---|

| Organic Chemistry | Suzuki-Miyaura coupling for C-C bond formation |

| Material Science | Synthesis of boronate-functionalized polymers |

Biological Applications

Boronate Affinity Chromatography

APB-HS is employed in the purification of proteins and antibodies through boronate affinity chromatography. This method takes advantage of the compound's ability to selectively bind cis-diols present in glycoproteins, facilitating their separation from other biomolecules .

Drug Delivery Systems

Research indicates potential applications of APB-HS in drug delivery systems due to its interaction with glycosylated biomolecules. Its reversible binding capabilities can be harnessed to improve the targeting and release profiles of therapeutic agents .

Sensor Development

Glucose Sensing

APB-HS has been utilized in the development of phenylboronic acid-functionalized inverse opal hydrogels designed for glucose sensing within microfluidic flow cells. This application demonstrates its utility in biosensors that require specificity to saccharides .

| Application Area | Specific Use |

|---|---|

| Biosensing | Glucose sensing using functionalized hydrogels |

| Diagnostics | Development of diagnostic tools based on diol interactions |

Case Study 1: Synthesis of Functionalized Polymers

A study demonstrated the use of APB-HS as a key building block in synthesizing functionalized polymers through Suzuki-Miyaura coupling. The resulting polymers exhibited enhanced mechanical properties and thermal stability, making them suitable for advanced material applications.

Case Study 2: Protein Purification

In a research project focusing on protein purification, APB-HS was successfully employed to isolate glycosylated proteins from complex biological mixtures. The study highlighted the efficiency of boronate affinity chromatography using APB-HS, achieving high purity levels necessary for downstream applications in therapeutic development .

作用机制

间氨基苯硼酸通过其形成与二醇和其他亲核试剂的可逆共价键的能力发挥作用。这种相互作用对其在亲和色谱和传感应用中的使用至关重要。 硼酸基团与生物分子上的二醇基团相互作用,形成稳定的复合物,可以轻松地进行操作以用于各种应用 .

相似化合物的比较

类似化合物

苯硼酸: 缺乏氨基,使其在某些应用中不那么通用。

4-氨基苯硼酸: 结构相似,但氨基位于对位,导致不同的反应性和应用。

2-氨基苯硼酸: 氨基位于邻位,影响其化学性质和用途.

独特性

间氨基苯硼酸的独特性在于氨基和硼酸基团同时存在于同一个芳香环上。 这种双重功能使其能够参与各种化学反应,使其在各种科学和工业应用中具有很高的价值 .

生物活性

3-Aminophenylboronic acid hemisulfate (APBA) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique properties, particularly its ability to interact with biomolecules. This article presents a comprehensive overview of the biological activity of APBA, including its mechanisms of action, applications in biosensing and drug delivery, and relevant case studies.

This compound is characterized by the presence of a boronic acid functional group, which allows it to form reversible covalent bonds with diols. This property is crucial for its biological activities, particularly in the context of glucose sensing and drug formulation.

Mechanisms of Biological Activity

- Glucose Recognition : APBA has been extensively studied for its ability to selectively bind glucose and other diols. The binding mechanism involves the formation of boronate esters, which can be exploited in glucose-sensitive applications such as drug delivery systems and biosensors .

- Anticancer Activity : Research indicates that APBA can inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to cytotoxic effects on cancer cells, making it a candidate for anticancer therapies. Studies have shown that derivatives of APBA exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

- Inhibition of Bacterial Virulence : APBA has been identified as a potential inhibitor of bacterial virulence factors. Its ability to interfere with the function of certain enzymes in bacteria like Staphylococcus aureus suggests its role in combating bacterial infections .

Applications in Biosensing

The unique properties of APBA make it suitable for use in biosensors. For example:

- Glucose Sensors : Modified electrodes incorporating APBA have demonstrated high sensitivity and selectivity for glucose detection. These sensors operate effectively in physiological conditions, making them ideal for monitoring blood glucose levels in diabetic patients .

- Electrochemical Biosensors : Studies have shown that APBA can be used to develop electrochemical sensors capable of detecting low concentrations of analytes with high specificity, which is essential for clinical diagnostics .

Case Study 1: Glucose-Responsive Nanogels

A study reported the synthesis of glucose-responsive nanogels using APBA as a recognition element. These nanogels exhibited significant swelling behavior in response to glucose concentrations, demonstrating their potential application in targeted drug delivery systems .

Case Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the anticancer properties of APBA derivatives against human breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the disruption of microtubule dynamics .

Case Study 3: Bacterial Inhibition

Research highlighted the role of APBA in inhibiting virulence factors in Staphylococcus aureus. The compound was shown to interfere with bacterial metabolism, leading to reduced virulence and increased susceptibility to antibiotics .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the key structural features of 3-aminophenylboronic acid derivatives, and how are they characterized experimentally?

The crystal structure of 3-aminophenylboronic acid monohydrate (a related derivative) reveals a hydrogen-bonded network formed via β(OH)₂⋯(HO)₂B synthons and water-mediated interactions. X-ray diffraction analysis shows a 1D chain structure along the a-axis, stabilized by O⋯H⋯N and N⋯H⋯O bonds, forming a 3D network . For the hemisulfate form, solubility in water and thermal stability (>300°C melting point) are critical physical properties, though crystallization conditions (e.g., solvent mixtures like benzene-methanol-water) must be optimized to obtain single crystals for structural analysis .

Q. What is the recommended methodology for synthesizing 3-aminophenylboronic acid hemisulfate?

While direct synthesis protocols for the hemisulfate salt are not explicitly detailed in the literature, common routes for analogous boronic acids involve:

- Reduction of nitro precursors (e.g., 3-nitrobenzene boronic acid) using palladium catalysts or hydrogenation.

- Acid-base reactions with sulfuric acid to form the hemisulfate salt from the free boronic acid .

Purification typically involves recrystallization from aqueous or alcohol-based solvents, followed by characterization via NMR, FTIR, and elemental analysis to confirm sulfate incorporation .

Q. How does solubility and storage condition affect experimental reproducibility?

this compound is water-soluble, but storage conditions vary: some sources recommend room temperature , while others specify refrigeration (0–6°C) to prevent hydrolysis or aggregation . For consistent results, pre-dissolve the compound in deionized water immediately before use, and verify pH stability (boronic acids are pH-sensitive, with optimal binding near physiological pH) .

Advanced Research Questions

Q. How can this compound be integrated into fluorescent probes for glucose sensing?

The compound’s boronic acid moiety binds cis-diols in sugars, enabling its use in glucose-sensitive probes. A validated method includes:

- Conjugating the compound with 4-sulfo-1,8-naphthalic anhydride via nucleophilic substitution to form a fluorescent dye.

- Testing fluorescence quenching/enhancement in the presence of glucose, with calibration against competing sugars (e.g., fructose) to assess selectivity .

- Optimizing the boronic acid’s position (ortho vs. para) on the aromatic ring to tune binding affinity and optical response .

Q. What strategies improve the performance of molecularly imprinted polymers (MIPs) using this compound for protein recognition?

3-Aminophenylboronic acid serves as a functional monomer in MIPs due to its affinity for glycoproteins. Key steps:

- Polymerize the monomer with ammonium persulfate in the presence of a protein template (e.g., horseradish peroxidase).

- Optimize washing protocols (e.g., SDS solutions) to remove non-specifically bound templates while retaining imprinted cavities.

- Validate binding specificity via surface plasmon resonance (SPR) or quartz crystal microbalance (QCM), adjusting pH (7–9) to enhance boronate ester formation .

Q. How is computational modeling used to predict interactions between this compound and biological targets?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) assess electronic properties and binding modes. For example:

- Molecular docking studies evaluate binding affinity to viral proteases (e.g., SARS-CoV-2 main protease) via boronic acid’s nucleophilic reactivity.

- Comparative analyses with substituted phenylboronic acids (e.g., 4-formyl derivatives) identify structural determinants of inhibitory activity .

Q. What methodologies enable its use in electrochemical biosensors for glycated hemoglobin (HbA1c) detection?

- Functionalize magnetic nanoparticles with this compound to selectively bind HbA1c’s glycosylated residues.

- Integrate nanoparticles into screen-printed electrodes modified with carbon nanotubes and chitosan sol-gel layers.

- Measure amperometric responses at 0.10 V, achieving detection limits of 6 mg/mL for HbA1c with minimal interference from hemoglobin .

Q. Data Contradictions and Resolutions

- Storage Conditions : Discrepancies between room temperature and refrigerated storage may arise from batch-specific stability or hydration state. Always refer to supplier COA (Certificate of Analysis) for guidance.

- Structural Data : Crystal structures for the monohydrate form do not directly apply to the hemisulfate; confirm salt form via elemental analysis before structural studies.

属性

IUPAC Name |

(3-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZFEHDNIAQMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

280563-63-5 | |

| Record name | Poly(3-aminophenylboronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280563-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10867227 | |

| Record name | 3-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30418-59-8, 66472-86-4 | |

| Record name | 3-Aminophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30418-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenylboric acid hemisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066472864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (m-aminophenyl)metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44U8ADR772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。